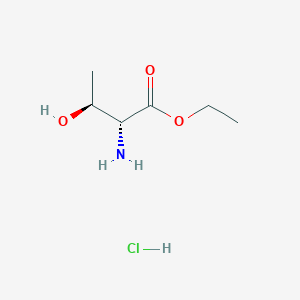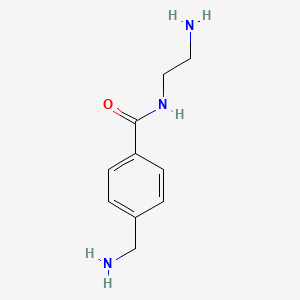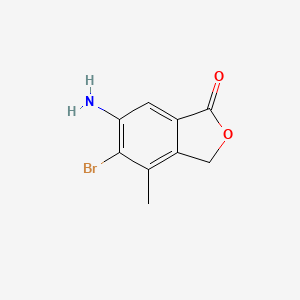
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride typically involves the esterification of optically pure (2R,3S)-2-amino-3-hydroxybutanoic acid. This process can be achieved through various methods, including chemoenzymatic routes that offer high enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to optimize yield and purity. The use of biocatalysts, such as epoxide hydrolase-producing strains, has been explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, amines, and substituted analogs. These products can have different biological and chemical properties, making them valuable in various applications.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride include:
- Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity. Its distinct configuration allows it to interact with enzymes and receptors in a unique manner, leading to specific biological effects that are not observed with other similar compounds.
Propiedades
Fórmula molecular |
C6H14ClNO3 |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 |
Clave InChI |
WHKKNTASOQMDMH-UYXJWNHNSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H](C)O)N.Cl |
SMILES canónico |
CCOC(=O)C(C(C)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)




![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)







![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
